molecular formula C6H5ClFNO3S B6254249 2-fluoro-5-methoxypyridine-4-sulfonyl chloride CAS No. 1261801-17-5

2-fluoro-5-methoxypyridine-4-sulfonyl chloride

Cat. No.: B6254249
CAS No.: 1261801-17-5
M. Wt: 225.63 g/mol
InChI Key: BYKLUISAXHDROA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient and scalable reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-methoxypyridine-4-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.

Scientific Research Applications

2-fluoro-5-methoxypyridine-4-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-fluoro-5-methoxypyridine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing for the formation of new chemical bonds through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-5-methoxypyridine-4-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

CAS No.

1261801-17-5

Molecular Formula

C6H5ClFNO3S

Molecular Weight

225.63 g/mol

IUPAC Name

2-fluoro-5-methoxypyridine-4-sulfonyl chloride

InChI

InChI=1S/C6H5ClFNO3S/c1-12-4-3-9-6(8)2-5(4)13(7,10)11/h2-3H,1H3

InChI Key

BYKLUISAXHDROA-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1S(=O)(=O)Cl)F

Purity

95

Origin of Product

United States

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